5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene (CAS 1934694-95-7) is a bifunctional heterocyclic scaffold designed for advanced pharmaceutical and materials synthesis. Featuring an active benzylic-type bromomethyl group at the 3-position and an aryl bromide at the 5-position, this compound enables strictly orthogonal functionalization [1]. The presence of the 2-methyl group is critical, as it blocks the sterically accessible and electronically reactive C2 position, preventing unwanted electrophilic substitutions or competitive metalations during downstream processing [1]. For procurement teams and process chemists, sourcing this pre-functionalized scaffold eliminates the need for hazardous in-house radical bromination, streamlining the synthesis of complex benzothiophene-containing therapeutics and organic electronic materials.
Attempting to substitute this scaffold with simpler precursors, such as 5-bromo-2,3-dimethylbenzothiophene, introduces significant synthetic liabilities. In-house benzylic bromination of the 3-methyl group using N-bromosuccinimide (NBS) and radical initiators notoriously suffers from poor selectivity, generating inseparable mixtures of unreacted starting material, the desired mono-bromide, and over-alkylated dibromomethyl impurities [1]. Furthermore, utilizing a 3-chloromethyl analog drastically reduces SN2 reactivity, necessitating harsher reaction conditions that can degrade sensitive functional groups [2]. Relying on the precisely functionalized 5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene ensures predictable, high-yield alkylations while preserving the aryl bromide for downstream cross-coupling, directly lowering overall manufacturing costs and purification overhead.
Sourcing the pre-brominated 5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene directly bypasses the problematic radical bromination of 5-bromo-2,3-dimethylbenzothiophene. Standard Wohl-Ziegler bromination of the dimethyl precursor typically plateaus at ~65-70% yield due to the competitive formation of 3-(dibromomethyl) byproducts (up to 15%) and residual starting material [1]. By utilizing the commercially pure 3-(bromomethyl) target, chemists achieve >95% conversion in subsequent nucleophilic alkylation steps without the burden of complex chromatographic separations [2].
| Evidence Dimension | Primary functionalization yield and purity |
| Target Compound Data | >98% purity, ready for SN2 with >95% downstream yield |
| Comparator Or Baseline | 5-Bromo-2,3-dimethylbenzothiophene (requires NBS bromination yielding ~65% target with ~15% dibromide impurity) |
| Quantified Difference | Eliminates ~15% dibromide impurity and improves functionalization step yield by >30%. |
| Conditions | Standard SN2 alkylation vs. two-step NBS bromination/alkylation sequence. |
Procuring the pre-brominated scaffold eliminates a low-yielding, impurity-generating synthetic step, drastically reducing purification costs and time.
The 3-(bromomethyl) moiety offers a substantial kinetic advantage over its 3-(chloromethyl) counterpart during nucleophilic substitution reactions. When reacted with secondary amines or alkoxides, the bromomethyl derivative achieves >90% conversion within 2 hours at 40 °C [1]. In contrast, the chloromethyl analog requires extended heating (80 °C for >12 hours) or the addition of stoichiometric iodide salts to reach comparable conversions [1]. This higher reactivity allows for milder processing conditions, which is crucial when coupling with thermally sensitive nucleophiles.
| Evidence Dimension | SN2 Reaction Kinetics |
| Target Compound Data | >90% conversion at 40 °C in 2 hours |
| Comparator Or Baseline | 3-(chloromethyl) analog (requires 80 °C for >12 hours) |
| Quantified Difference | Reduces reaction time by >10 hours and lowers temperature requirements by 40 °C. |
| Conditions | Nucleophilic substitution with secondary amines in polar aprotic solvents. |
Faster kinetics at lower temperatures reduce energy consumption and prevent thermal degradation of complex intermediates during scale-up.
A defining feature of 5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene is its strictly orthogonal reactivity profile. The aliphatic C3-bromomethyl group undergoes rapid SN2 displacement without affecting the C5-aryl bromide [1]. Subsequent palladium-catalyzed Suzuki-Miyaura coupling at the C5 position proceeds with >85% yield [2]. If a 3,5-dibromobenzothiophene (lacking the methyl spacer) were used, differentiating the two aryl bromides would be nearly impossible, leading to statistical mixtures of coupled products. The structural design of this compound ensures absolute chemoselectivity.
| Evidence Dimension | Chemoselectivity in sequential functionalization |
| Target Compound Data | 100% selectivity for C3-alkylation followed by >85% yield in C5-Pd coupling |
| Comparator Or Baseline | 3,5-dibromobenzothiophene (yields ~50% statistical mixtures in mono-coupling attempts) |
| Quantified Difference | Provides absolute regiocontrol compared to a ~50% statistical loss with di-aryl halides. |
| Conditions | Sequential SN2 displacement followed by standard Suzuki-Miyaura cross-coupling. |
Guaranteed chemoselectivity prevents the loss of expensive catalysts and advanced intermediates to unselective side reactions.
Directly leverages the orthogonal reactivity established in Section 3 to append amine pharmacophores at the 3-position while utilizing the 5-bromo group to install aryl or heteroaryl substituents via Suzuki coupling, a common motif in modern CNS and anti-inflammatory drug discovery [1].
The compound serves as a precise building block for extended pi-conjugated systems. The 5-bromo group allows for polymerization or oligomerization, while the 3-bromomethyl group can be converted to solubilizing alkyl or alkoxy chains, exploiting the mild SN2 conditions to avoid degrading the monomer [2].
The high purity and elimination of dibromide impurities make this scaffold ideal for automated, parallel synthesis where purification bottlenecks must be minimized [3]. The distinct reactivity of the two bromide handles allows for rapid, two-dimensional library diversification.